molecular formula C29H29N3O2 B286490 3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione

3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione

Katalognummer: B286490
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: SDEFLOZFNIEWNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as DPPD and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of DPPD is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. DPPD has also been shown to modulate the activity of various enzymes and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DPPD has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys. DPPD has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DPPD in lab experiments is its unique structure and potential therapeutic applications. However, one limitation of using DPPD is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on DPPD. One area of interest is the development of more efficient synthesis methods that can produce DPPD in larger quantities. Another area of research is the investigation of DPPD's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPPD and its effects on various biological systems.
In conclusion, DPPD is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of DPPD.

Synthesemethoden

The synthesis of DPPD can be achieved through various methods. One of the most common methods involves a reaction between 2,5-pyrrolidinedione and 4-phenyl-1-piperazine in the presence of diphenylmethane. This reaction results in the formation of DPPD. Other methods involve the use of different reagents and solvents to achieve the same result.

Wissenschaftliche Forschungsanwendungen

DPPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. DPPD has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C29H29N3O2

Molekulargewicht

451.6 g/mol

IUPAC-Name

3-benzhydrylidene-1-[2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H29N3O2/c33-27-22-26(28(23-10-4-1-5-11-23)24-12-6-2-7-13-24)29(34)32(27)21-18-30-16-19-31(20-17-30)25-14-8-3-9-15-25/h1-15H,16-22H2

InChI-Schlüssel

SDEFLOZFNIEWNL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.